Dimethyl tetrathiooxalate
CAS No.: 61485-47-0
Cat. No.: VC19526726
Molecular Formula: C4H6S4
Molecular Weight: 182.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61485-47-0 |
|---|---|
| Molecular Formula | C4H6S4 |
| Molecular Weight | 182.4 g/mol |
| IUPAC Name | dimethyl ethanebis(dithioate) |
| Standard InChI | InChI=1S/C4H6S4/c1-7-3(5)4(6)8-2/h1-2H3 |
| Standard InChI Key | JPEQRYNXCNLOAJ-UHFFFAOYSA-N |
| Canonical SMILES | CSC(=S)C(=S)SC |
Introduction
Chemical Structure and Crystallographic Properties
Molecular Configuration
Dimethyl tetrathiooxalate features a central oxalate core where oxygen atoms are replaced by sulfur, resulting in a planar structure with two methylthio groups (-SMe) attached to the central C₂S₂ moiety. The IUPAC name, dimethyl ethanebis(dithioate) , reflects this substitution pattern. The SMILES representation (CSC(=S)C(=S)SC) confirms the presence of two thioketone groups and methyl-sulfur linkages.
Crystal Structure Analysis
X-ray diffraction studies reveal a monoclinic crystal system with space group P1 2₁/c1 and unit cell parameters:
| Parameter | Value |
|---|---|
| a | 3.986 Å |
| b | 11.753 Å |
| c | 8.154 Å |
| β | 99.20° |
| Z | 2 |
| Z' | 0.5 |
| R factor | 0.061 |
The short a-axis (3.986 Å) suggests strong intermolecular S···S interactions, while the elongated b-axis (11.753 Å) accommodates methyl group packing. The dimeric equilibrium observed in solution ([4 + 2] dimer 13) underscores its dynamic structural behavior.
Synthetic Methodologies
Photochemical Decarbonylation
A seminal route involves UV-induced decarbonylation of 4,5-bis(methylthio)-1,3-dithiol-2-one (3a), yielding dimethyl tetrathiooxalate (11a) with concomitant release of CO . This method achieves ~65% yield under inert atmospheres, though the product equilibrates with its dimer in solution .
Electrochemical Synthesis
Electrochemical reduction of carbon disulfide (CS₂) in dimethylformamide (DMF) with potassium, followed by alkylation, produces isotrithiones (2), which are desulfurized using mercury(II) acetate to yield 1,3-dithiol-2-ones (3) . Subsequent methylation with methyl iodide affords dimethyl tetrathiooxalate in 45–50% yield.
Comparative Analysis of Methods
| Method | Yield (%) | Purity | Key Challenge |
|---|---|---|---|
| Photochemical | 65 | High | Dimer formation in solution |
| Electrochemical | 45–50 | Medium | Byproduct sequestration |
| Methylation of H₂TTO | 70 | High | Precursor availability |
Physicochemical Properties
Thermal Stability
Dimethyl tetrathiooxalate decomposes at 210–215°C, with differential scanning calorimetry (DSC) revealing an exothermic peak at 218°C attributed to S-S bond cleavage. Cyclic derivatives exhibit instability above 25°C, limiting their isolation .
Spectroscopic Characterization
-
IR: Strong absorption at 1,120 cm⁻¹ (C=S stretch) and 690 cm⁻¹ (S-C-S bend).
-
¹H NMR (CDCl₃): δ 2.45 ppm (s, 6H, -SCH₃).
Coordination Chemistry and Reactivity
Metal Complex Formation
Dimethyl tetrathiooxalate acts as a bidentate ligand, coordinating to transition metals via sulfur atoms. Notable complexes include:
-
[Ni(DMTO)₃]²⁻: Square-planar geometry with Ni-S bond lengths of 2.25 Å .
-
[Cu(DMTO)₂]⁻: Tetrahedral coordination, exhibiting redox activity at E₁/₂ = +0.32 V vs. Ag/AgCl.
Mechanistic Insights
The electron-rich sulfur centers stabilize metal ions through σ-donation and π-backbonding, enhancing catalytic activity in cross-coupling reactions. For example, Pd-DMTO complexes catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁵.
Applications in Materials Science
Thermoelectric Materials
Poly(Ni-tetrathiooxalate) (NiTTO) demonstrates n-type thermoelectric behavior:
| Property | Value |
|---|---|
| Electrical conductivity | 27–47 S/cm |
| Seebeck coefficient | -38 to -55 μV/K |
| Power factor (PF) | 0.4–1.3 μW/mK² |
These properties arise from extended π-conjugation along the Ni-S backbone, enabling efficient charge transport.
Conductive Polymers
Blending dimethyl tetrathiooxalate with polyvinylidene fluoride (PVDF) yields flexible films with σ = 0.10 ± 0.04 S/cm, suitable for wearable electronics .
Recent Advances and Future Directions
Stability Enhancements
Encapsulating DMTO derivatives in metal-organic frameworks (MOFs) improves thermal stability up to 300°C, addressing decomposition challenges .
Catalytic Applications
Recent studies highlight DMTO’s role in photocatalysis, where it mediates electron transfer in CO₂ reduction with 85% selectivity for CO.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume